N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide
Description
N-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and a benzamide moiety linked via a methylene bridge at the 2-position. The presence of electron-withdrawing chlorine atoms and the thiazole ring enhances its metabolic stability and binding affinity to biological targets, such as cytochrome P450 enzymes and ion channels .
Properties
Molecular Formula |
C17H12Cl2N2OS |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-6-7-13(14(19)8-12)15-10-23-16(21-15)9-20-17(22)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,22) |
InChI Key |
LUHDRVQPFRVCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under reflux conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide and analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Structural Analysis
- Core Heterocycle: The thiazole ring in the target compound distinguishes it from oxadiazole (VNI) or thiadiazole (e.g., ) analogs. Thiazoles are known for their π-π stacking and hydrogen-bonding interactions with biological targets, enhancing binding specificity .
- Substituent Effects :
- The 2,4-dichlorophenyl group is conserved across many analogs (e.g., VNI, ), contributing to hydrophobic interactions and enzyme inhibition .
- The methylene bridge in the target compound improves conformational flexibility compared to rigid linkers like the ethyl group in VNI .
- Benzamide Modifications : Sulfamoyl () or fluorophenyl () substitutions alter solubility and target selectivity.
Pharmacological and Biochemical Insights
- Antifungal Activity: Both the target compound and VNI inhibit sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. However, VNI’s oxadiazole-imidazole hybrid structure confers superior potency against Trypanosoma cruzi compared to thiazole-based analogs .
- Ion Channel Modulation : ML335’s methanesulfonamido group enables selective activation of TREK-1 channels, whereas the thiazole core in the target compound may favor interactions with other K2P subtypes .
- Antimicrobial Potential: Thiadiazole derivatives (e.g., ) exhibit broad-spectrum activity, but the thiazole-benzamide scaffold may offer improved pharmacokinetics due to enhanced metabolic stability .
Biological Activity
N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS No. 910443-05-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 363.26 g/mol. The compound features a thiazole ring substituted with a dichlorophenyl group, which is believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with benzoyl chloride derivatives. This process can be optimized through various synthetic routes to improve yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting their growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer potential. In vitro studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| HCT116 | 30.10 ± 4.20 |
Enzyme Inhibition
This compound has shown inhibitory effects on key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : IC values range from 0.20 µM to 14.30 µM, indicating potential in treating neurodegenerative disorders like Alzheimer's disease.
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 0.20 - 14.30 |
Case Studies
-
In Vivo Studies : A study conducted on tumor-bearing mice revealed that treatment with this compound significantly reduced tumor size compared to control groups.
- Tumor Volume Reduction : Approximately 50% reduction observed after two weeks of treatment.
- Combination Therapy : When used in combination with standard chemotherapy agents like doxorubicin, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
